
1,5-Diethoxy-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethoxy-2,4-dinitrobenzene (DEN) is a chemical compound that has been widely used in scientific research due to its unique properties. DEN is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is also known as DNOC (Dinitro-o-cresol) and has been used as a pesticide in the past. However, due to its toxic nature, the use of DEN as a pesticide has been banned in many countries.
作用機序
The mechanism of action of DEN involves the formation of covalent bonds between the compound and cysteine residues in proteins. This modification can lead to changes in protein structure and function. DEN can also modify other amino acids such as histidine and tyrosine, but to a lesser extent.
Biochemical and Physiological Effects:
DEN has been shown to have a wide range of biochemical and physiological effects. Studies have shown that DEN can inhibit enzyme activity, alter protein structure, and induce oxidative stress. DEN has also been shown to have toxic effects on cells and tissues, which can lead to cell death.
実験室実験の利点と制限
The use of DEN in lab experiments has several advantages. This compound is easy to synthesize and can be used to modify a wide range of proteins and enzymes. DEN can also be used to study the effects of protein modification on enzyme activity and substrate specificity. However, the use of DEN in lab experiments also has limitations. This compound is toxic and can lead to cell death at high concentrations. DEN can also modify proteins non-specifically, which can lead to unwanted effects.
将来の方向性
There are several future directions for research involving DEN. One area of research is the development of new methods for protein modification that are more specific and less toxic. Another area of research is the study of the effects of DEN on specific proteins and enzymes. This information could be used to develop new drugs that target specific proteins and enzymes. Overall, DEN is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
合成法
The synthesis of DEN involves the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DEN. The synthesis of DEN is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DEN has been extensively used in scientific research due to its ability to modify proteins and enzymes. This compound is commonly used to modify cysteine residues in proteins, which can lead to changes in protein function. DEN has also been used to study the effects of protein modification on enzyme activity and substrate specificity.
特性
製品名 |
1,5-Diethoxy-2,4-dinitrobenzene |
|---|---|
分子式 |
C10H12N2O6 |
分子量 |
256.21 g/mol |
IUPAC名 |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
InChIキー |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
正規SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

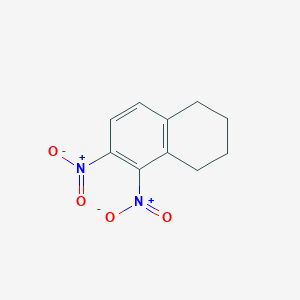
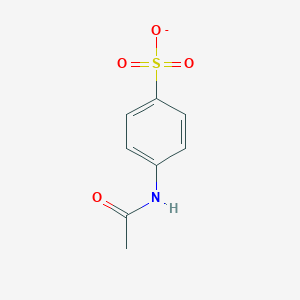
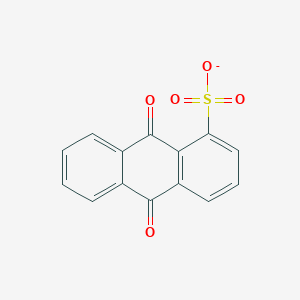
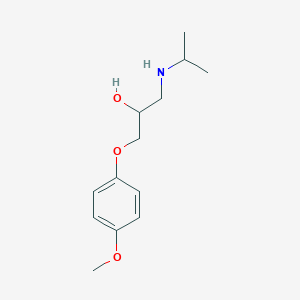
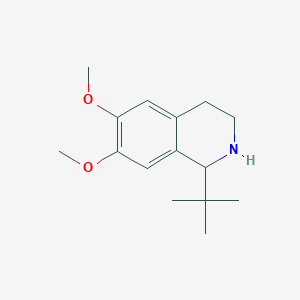
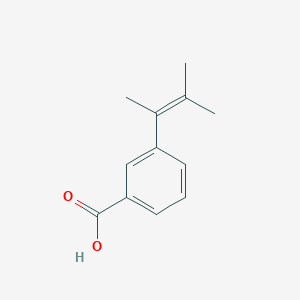
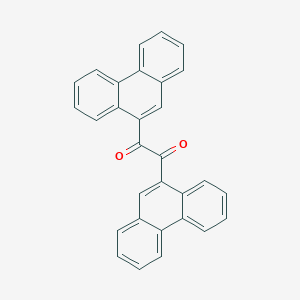
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)

